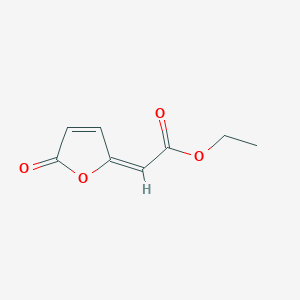

Ethyl 2-(5-oxofuran-2(5H)-ylidene)acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl (2E)-2-(5-oxofuran-2-ylidene)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c1-2-11-8(10)5-6-3-4-7(9)12-6/h3-5H,2H2,1H3/b6-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAESMWOYICBQIZ-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C1C=CC(=O)O1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/1\C=CC(=O)O1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Advanced Structural Characterization of Ethyl 2 5 Oxofuran 2 5h Ylidene Acetate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in solution. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional correlation experiments, an unambiguous assignment of all atoms and their connectivity can be achieved.

The ¹H NMR spectrum of Ethyl 2-(5-oxofuran-2(5H)-ylidene)acetate is expected to show distinct signals corresponding to the ethyl group and the protons on the furanone ring. The ethyl group typically presents as a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (CH₂), arising from spin-spin coupling. The protons on the unsaturated furanone ring and the exocyclic double bond are expected to appear in the olefinic region of the spectrum.

Based on analogous structures, the predicted chemical shifts (δ) are detailed in the table below. For instance, the ethyl group signals in similar acetate (B1210297) esters are well-established. chemicalbook.com

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| -O-CH₂-CH₃ | ~1.25 | Triplet (t) | ~7.1 |

| -O-CH₂-CH₃ | ~4.20 | Quartet (q) | ~7.1 |

| C=CH-COOEt | ~6.0-6.5 | Singlet (s) or Doublet (d) | N/A or ~2-3 |

| -O-C=CH-CH= | ~6.2-6.8 | Doublet (d) | ~5-6 |

| -O-C=CH-CH= | ~7.5-8.0 | Doublet (d) | ~5-6 |

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, diagnostic signals include two carbonyl carbons (one for the ester and one for the lactone), four olefinic carbons, and two aliphatic carbons from the ethyl group. The chemical shifts for the ethyl group carbons are predictable from standard data for ethyl esters. chemicalbook.com The carbonyl and olefinic carbons will appear significantly downfield.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| -O-CH₂-CH₃ | ~14.0 |

| -O-CH₂-CH₃ | ~61.0 |

| C=CH-COOEt | ~118.0 |

| -O-C=CH-CH= | ~122.0 and ~145.0 |

| -O-C=CH-CH= | ~160.0 |

| Ester C=O | ~165.0 |

| Lactone C=O | ~170.0 |

While ¹H and ¹³C NMR provide primary data, 2D NMR techniques are indispensable for confirming the complex structural assembly.

COSY (Correlation Spectroscopy): This experiment would confirm the connectivity of protons that are coupled to each other. A key correlation would be observed between the methyl triplet and the methylene quartet of the ethyl group. It would also reveal couplings between the protons on the furanone ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached. It would be used to definitively assign each proton signal to its corresponding carbon atom (e.g., the methylene protons at ~4.20 ppm to the carbon at ~61.0 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). It is crucial for piecing together the molecular backbone. Key expected correlations would include the methylene protons of the ethyl group to the ester carbonyl carbon (~165.0 ppm) and the olefinic proton of the acetate moiety to the ester carbonyl carbon.

Mass Spectrometry (MS) for Molecular Formula Validation and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and formula of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be used to validate its molecular formula, C₈H₈O₄. nih.gov

Molecular Ion Peak: The expected exact mass is 168.04225873 Da. nih.gov The observation of this molecular ion (M⁺) or its protonated form ([M+H]⁺ at m/z 169.0495) would confirm the molecular weight.

Fragmentation Analysis: Electron Ionization (EI) MS would induce fragmentation, providing structural clues. Common fragmentation pathways for ethyl esters include the loss of the ethoxy radical (•OCH₂CH₃, 45 Da) or an ethylene (B1197577) molecule (C₂H₄, 28 Da) via McLafferty rearrangement. The furanone ring could undergo fragmentation through loss of CO (28 Da) or other characteristic pathways. Analysis of these fragment ions helps to piece together the molecular structure.

| m/z Value (Predicted) | Identity | Possible Fragmentation Pathway |

|---|---|---|

| 168.04 | [M]⁺ | Molecular Ion |

| 140.01 | [M - C₂H₄]⁺ | McLafferty Rearrangement |

| 123.01 | [M - •OC₂H₅]⁺ | Loss of ethoxy radical |

| 95.01 | [M - •OC₂H₅ - CO]⁺ | Loss of ethoxy radical followed by loss of carbon monoxide |

Infrared (IR) Spectroscopy for Identification of Characteristic Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. For this compound, the IR spectrum would be dominated by strong absorptions from the two carbonyl groups and the carbon-carbon double bonds.

The presence of conjugation in both the ester and the lactone systems typically lowers the carbonyl stretching frequency compared to their saturated counterparts. For example, the carbonyl of an ester in a derivative has been observed at 1739 cm⁻¹. researchgate.net

| Functional Group | Characteristic Absorption (cm⁻¹) | Vibration Type |

|---|---|---|

| C=O (α,β-unsaturated ester) | 1715-1740 | Stretch |

| C=O (α,β-unsaturated γ-lactone) | 1740-1780 | Stretch |

| C=C (alkene) | 1620-1680 | Stretch |

| C-O (ester/lactone) | 1000-1300 | Stretch |

X-ray Crystallography for Definitive Solid-State Structure and Absolute Configuration Determination

Single-crystal X-ray crystallography provides the most definitive structural proof for a molecule, assuming a suitable crystal can be grown. This technique determines the precise three-dimensional arrangement of atoms in the solid state, yielding accurate bond lengths, bond angles, and torsional angles.

Below is a representative data table from the crystallographic analysis of the derivative Ethyl 2-(5-fluoro-3-methylsulfinyl-1-benzofuran-2-yl)acetate. researchgate.net

| Parameter | Value |

|---|---|

| Empirical formula | C₁₃H₁₃FO₄S |

| Formula weight | 284.29 |

| Crystal system | Triclinic |

| Space group | P-1 |

| a, b, c (Å) | 7.8821 (5), 9.0922 (5), 10.4354 (6) |

| α, β, γ (°) | 73.682 (1), 79.155 (1), 66.622 (1) |

| Volume (ų) | 656.31 (7) |

| Z | 2 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Analysis of Conjugated Systems

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study compounds containing chromophores, which are the parts of a molecule responsible for absorbing light in the UV-visible range. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy molecular orbitals. In organic molecules, the most important electronic transitions are typically from a π bonding orbital to a π* antibonding orbital (π → π* transitions).

The utility of UV-Vis spectroscopy is particularly pronounced in the analysis of conjugated systems. Conjugation refers to a system of connected p-orbitals with delocalized electrons in a molecule. When multiple double or triple bonds are arranged in an alternating sequence, the π molecular orbitals extend over a larger number of atoms. This extension of the conjugated system decreases the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Consequently, less energy is required to promote an electron, leading to the absorption of light at longer wavelengths (a bathochromic or red shift).

In the case of this compound, the molecule possesses a highly conjugated system that acts as its primary chromophore. This system includes the α,β-unsaturated carbonyl group within the 2(5H)-furanone ring, which is further extended by the exocyclic carbon-carbon double bond attached to the ethyl acetate group. This extended π-electron system is expected to give rise to strong absorption in the UV region of the electromagnetic spectrum.

While specific experimental data for this compound is not extensively reported in publicly available literature, the spectral characteristics can be inferred from the analysis of related furanone structures. For instance, substituted 2(5H)-furanone derivatives, which contain the core butenolide chromophore, are known to exhibit characteristic UV absorption. One study on 2,5-dimethyl-2,4-dihydroxy-3(2H)-furanone identified a diagnostic UV absorption band in the range of 271-272 nm, which is attributed to the carbonyl moiety within the furanone ring system. iomcworld.com

The extended conjugation in this compound, created by the ylidene (or exocyclic double bond) linkage to the ester group, would be expected to shift the absorption maximum (λmax) to a longer wavelength compared to simpler furanone derivatives that lack this feature. The delocalization of electrons across the furanone ring, the exocyclic double bond, and the carbonyl of the ester group creates a larger, more stable chromophore, which lowers the energy required for the π → π* transition. Therefore, it is reasonable to predict a λmax value for this compound that is higher than that observed for less conjugated furanones.

The table below summarizes the UV absorption data for a related furanone derivative, illustrating the typical absorption range for this class of compounds.

| Compound | Chromophore System | Reported λmax (nm) | Solvent | Reference |

|---|---|---|---|---|

| 2,5-dimethyl-2,4-dihydroxy-3(2H)-furanone | Substituted 2(5H)-furanone | 271-272 | Not Specified | iomcworld.com |

| This compound | Extended conjugated system (α,β-unsaturated lactone with exocyclic C=C-COOEt) | Predicted >272 nm | - | Inferred |

The precise λmax and molar absorptivity (ε) are also influenced by the solvent used for the analysis, as solvent polarity can stabilize the ground or excited state to different extents, causing minor shifts in the absorption wavelength. A detailed spectroscopic study would be required to determine the exact experimental UV-Vis parameters for this compound.

Chemical Reactivity and Mechanistic Pathways of Ethyl 2 5 Oxofuran 2 5h Ylidene Acetate

Nucleophilic Addition Reactions

The electrophilic nature of several carbon centers in ethyl 2-(5-oxofuran-2(5H)-ylidene)acetate makes it susceptible to attack by a variety of nucleophiles. The primary sites for nucleophilic addition are the exocyclic carbon-carbon double bond and the lactone carbonyl carbon.

The exocyclic double bond is part of a Michael system, activated by the adjacent ester group. This renders the β-carbon electrophilic and susceptible to conjugate addition by soft nucleophiles. This type of reaction, known as the Michael addition, is a cornerstone of carbon-carbon bond formation in organic synthesis. beilstein-journals.orgresearchgate.netsemanticscholar.org The general mechanism involves the attack of a nucleophile on the β-carbon of the exocyclic double bond, leading to the formation of an enolate intermediate, which is subsequently protonated to yield the 1,4-adduct.

A variety of nucleophiles can participate in Michael additions with butenolide systems, including organocuprates, enolates, amines, and thiols. The diastereoselectivity of these additions can often be controlled by the choice of reactants, catalysts, and reaction conditions. nih.govacs.org

| Nucleophile | Reaction Type | Key Features |

|---|---|---|

| Organocuprates (Gilman reagents) | Conjugate Addition | High yielding for C-C bond formation. |

| Enolates | Vinylogous Michael Addition | Can be catalyzed by organocatalysts to achieve high stereoselectivity. nih.gov |

| Amines | Conjugate Addition | Forms β-amino ester derivatives. |

| Thiols | Conjugate Addition | Leads to the formation of β-thioether compounds. |

The lactone carbonyl group, while generally less reactive than a ketone, is still an electrophilic center that can be attacked by strong nucleophiles. masterorganicchemistry.com Nucleophilic attack at the carbonyl carbon typically proceeds through a tetrahedral intermediate. The fate of this intermediate depends on the nature of the nucleophile and the reaction conditions. Strong, non-leaving group nucleophiles like organolithium or Grignard reagents can lead to the formation of diols after acidic workup.

Aminolysis, the reaction with amines, can lead to the opening of the lactone ring to form amides. wikipedia.orgyoutube.com This reaction is often facilitated by heating or by the use of coupling agents to activate the carbonyl group. wikipedia.org

| Nucleophile | Reaction Type | Product Type |

|---|---|---|

| Hydride reagents (e.g., LiAlH4) | Reduction | Diol |

| Organometallic reagents (e.g., Grignard, organolithium) | Addition | Diol (after workup) |

| Amines | Aminolysis/Ring-Opening | Hydroxy amide |

| Hydroxide (B78521) | Hydrolysis/Ring-Opening | Carboxylate |

Cycloaddition Chemistry

The presence of multiple π-systems in this compound allows it to participate in various cycloaddition reactions, providing a powerful tool for the construction of complex polycyclic structures.

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a cyclohexene (B86901) ring. wikipedia.org The exocyclic double bond of this compound, being electron-deficient due to the adjacent ester group, can act as a dienophile in Diels-Alder reactions. pressbooks.publibretexts.org The reactivity of the dienophile is enhanced by electron-withdrawing groups. pressbooks.pub

The furanone ring itself can also potentially act as a diene, although this is less common for 2(5H)-furanones compared to furan (B31954) itself. The aromaticity of the furan ring is disrupted in such reactions, making them less favorable. However, with highly reactive dienophiles, furan derivatives can undergo Diels-Alder reactions. conicet.gov.arnih.govresearchgate.net

While less common than [4+2] cycloadditions, higher-order cycloadditions such as [5+5] cycloadditions have been reported for some furanone systems. These reactions can be promoted by transition metal catalysts or photochemical activation. For instance, rhodium(III)-catalyzed formal [3+2] cycloadditions of cyclopropenones with aldehydes can produce furanones. chemistryviews.org While not a direct [5+5] cycloaddition of the title compound, it demonstrates the utility of furanones in constructing larger ring systems through formal cycloaddition pathways.

Ring-Opening and Heterocyclic Rearrangement Reactions

Acid- or base-catalyzed hydrolysis of the lactone will lead to the formation of a γ-hydroxy carboxylic acid derivative. nih.govnih.govjetir.orglibretexts.org Under basic conditions, this proceeds via nucleophilic attack of hydroxide on the carbonyl carbon, followed by protonation of the resulting alkoxide. libretexts.org

The vinylcyclopropane-cyclopentene rearrangement is a well-known thermal or metal-catalyzed isomerization. wikipedia.orgorganicreactions.orgnih.govresearchgate.netox.ac.uk While not a direct analogue, the structural motifs present in this compound suggest that under certain conditions, rearrangements involving the furanone ring and the exocyclic double bond could occur, potentially leading to the formation of new heterocyclic or carbocyclic systems. For instance, functionalized cyclopropenones can undergo ring-opening reactions to form butenolides. nih.gov

Transformation to Pyrrolone Derivatives via Ring Contraction

The furanone ring of this compound is susceptible to nucleophilic attack by primary amines, leading to a ring contraction that furnishes pyrrolone derivatives. This transformation is a valuable method for the synthesis of five-membered nitrogen-containing heterocycles. The reaction is initiated by the Michael addition of the primary amine to the endocyclic double bond of the furanone ring, followed by an intramolecular cyclization involving the nucleophilic attack of the nitrogen on the ester carbonyl group, ultimately leading to the expulsion of an ethoxy group and the formation of the more stable pyrrolone ring.

A study on the reactivity of similar 3-imino-2,3-dihydrofuran-2-ones demonstrated that their reaction with primary amines in refluxing toluene (B28343) results in the formation of the corresponding 1-substituted-5-hydroxy-2-oxo-2,5-dihydro-1H-pyrrol-3-yl derivatives. This transformation underscores the general susceptibility of the furanone scaffold to undergo ring contraction in the presence of primary amines to yield pyrrolone structures.

| Reactant | Product | Reaction Conditions | Reference |

| 3-Imino-2,3-dihydrofuran-2-one derivative | 1-Substituted-5-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole derivative | Primary amine, Toluene, Reflux |

Conversion to Pyridazinone and Imidazole (B134444) Scaffolds

The reaction of this compound with binucleophiles such as hydrazine (B178648) and its derivatives provides a direct route to six-membered nitrogen-containing heterocyclic systems like pyridazinones. This conversion involves a nucleophilic attack of the hydrazine on the lactone carbonyl, leading to ring opening, followed by an intramolecular condensation to form the stable pyridazinone ring. For instance, 3-[2-(4-halophenyl)hydrazono]-5-phenylfuran-2(3H)-ones have been shown to react with hydrazine hydrate (B1144303) in absolute ethanol (B145695) to yield 4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-ones researchgate.net. This reaction highlights a general and efficient pathway for transforming the furanone core into a pyridazinone scaffold.

Furthermore, the furanone ring can be converted into imidazole derivatives. The reaction of a 2(3H)-furanone derivative with ethylenediamine (B42938) in an ethanol/acetic acid mixture under reflux has been reported to furnish the corresponding imidazole derivative in good yield ekb.eg. This transformation likely proceeds through the initial nucleophilic attack of one of the amino groups on the furanone, followed by cyclization involving the second amino group.

| Reagent | Resulting Scaffold | Key Transformation |

| Hydrazine Hydrate | Pyridazinone | Ring opening of the furanone by hydrazine followed by intramolecular condensation. |

| Ethylenediamine | Imidazole | Nucleophilic attack by the diamine leading to cyclization. |

Recyclization with Active Methylene (B1212753) Compounds to Form Nitrogen Heterocycles

Active methylene compounds, such as malononitrile (B47326) and ethyl cyanoacetate (B8463686), are potent nucleophiles that can react with the electrophilic centers of this compound, leading to recyclization and the formation of new nitrogen-containing heterocycles. These reactions typically proceed via an initial Michael addition of the carbanion derived from the active methylene compound to the α,β-unsaturated system of the furanone. This is followed by a series of intramolecular rearrangements and cyclizations.

For example, the reaction of 3-(4-bromophenylimino)-5-phenyl-2,3-dihydrofuran-2-one with malononitrile or ethyl cyanoacetate in the presence of triethylamine (B128534) has been shown to produce substituted pyrrole (B145914) derivatives. This reaction involves an initial attack of the active methylene group on the lactone carbonyl, leading to an acyclic intermediate that subsequently cyclizes to the pyrrole.

| Active Methylene Compound | Resulting Heterocycle | Reaction Conditions |

| Malononitrile | Substituted Pyrrole | Triethylamine, Dioxane |

| Ethyl Cyanoacetate | Substituted Pyrrole | Triethylamine, Dioxane |

Ring Expansion Reactions to Form Larger Heterocyclic Systems (e.g., Oxepines)

While direct evidence for the ring expansion of this compound to form oxepines is not extensively documented, the transformation of furanone derivatives into larger heterocyclic systems is a known phenomenon in organic synthesis. Oxepines are seven-membered heterocyclic compounds containing an oxygen atom, and their synthesis from smaller ring precursors is a topic of interest.

Electrophilic and Radical Functionalization

The electron-rich double bonds within the furanone ring of this compound make it a substrate for electrophilic and radical functionalization reactions, allowing for the introduction of various substituents onto the heterocyclic core.

Directed Halogenation of the Furanone Ring

The furanone ring can be selectively halogenated at different positions depending on the reaction conditions and the substitution pattern of the starting material. For α,β-unsaturated lactones, halogenation can occur at the α-position to the carbonyl group. The reaction of 2(5H)-furanone with bromine in diethyl ether, followed by dehydrobromination, has been used to synthesize 3-bromo-2(5H)-furanone researchgate.net. Similarly, the bromination of 4-methoxy-2(5H)-furanone with N-bromosuccinimide (NBS) in the presence of a radical initiator can lead to a mixture of 3-bromo, 5-bromo, and 3,5-dibromo derivatives researchgate.net.

These reactions suggest that this compound can be halogenated on the furanone ring, likely at the C3 or C4 positions, providing valuable intermediates for further synthetic transformations.

| Halogenating Agent | Position of Halogenation | Product |

| Bromine/Triethylamine | C3 | 3-Bromo-2(5H)-furanone |

| N-Bromosuccinimide | C3 and/or C5 | 3-Bromo-, 5-Bromo-, and 3,5-Dibromo-4-methoxy-2(5H)-furanones |

Selective Alkylation and Arylation Processes

The furanone ring can undergo selective alkylation and arylation reactions, although the specific reactivity of this compound in these transformations is not extensively detailed. However, studies on related furanone derivatives provide insight into the potential for such functionalizations.

Alkylation of 3,4-dihalo-5-hydroxy-2(5H)-furanones at the C5 position has been achieved through a Barbier-type reaction using allyl bromides in the presence of tin or indium catalysts ekb.eg. This demonstrates the feasibility of introducing alkyl groups onto the furanone scaffold.

Arylation of the furanone ring has also been reported. For example, the palladium-catalyzed Suzuki coupling of 3-aryl-4-tosyloxyfuran-2(5H)-ones with various arylboronic acids has been successfully employed to introduce aryl groups at the C4 position nih.gov. This type of cross-coupling reaction is a powerful tool for the construction of C-C bonds and highlights the potential for the arylation of suitably functionalized derivatives of this compound.

Stereochemical Isomerization and Equilibration Studies (e.g., (E)/(Z) Isomerization)

No studies on the stereochemical isomerization or the equilibration of (E) and (Z) isomers of this compound have been found in the reviewed literature. The existence and potential for interconversion of these isomers are plausible given the exocyclic double bond; however, without experimental or computational studies, no definitive statements can be made regarding their relative stability or the conditions required for their isomerization.

Academic and Research Applications of Ethyl 2 5 Oxofuran 2 5h Ylidene Acetate and Furanone Analogues

Role as Key Synthons in Complex Natural Product Synthesis

The furanone motif is a recurring structural element in a vast array of natural products, many of which exhibit potent biological activities. Consequently, compounds like Ethyl 2-(5-oxofuran-2(5H)-ylidene)acetate, which possess this core structure, are highly valued as key synthons—or building blocks—in the field of organic synthesis. Their utility stems from the reactive nature of the butenolide ring, which allows for a variety of chemical transformations to construct more complex molecular frameworks.

Strategic Intermediates in Butenolide-Derived Natural Product Assembly

The α,β-unsaturated γ-lactone core, known as a butenolide, is a feature of numerous natural products, including Annonaceous acetogenins, which are known for their cytotoxic and antitumor properties. nih.govnih.gov The synthesis of these complex molecules often relies on the strategic incorporation of a butenolide precursor. Various synthetic methodologies have been developed to construct this furanone core, highlighting its importance in synthetic chemistry. organic-chemistry.org General methods for synthesizing substituted butenolides often involve the cyclization of functionalized precursors. researchgate.net The presence of the butenolide ring provides a versatile handle for further chemical modifications, making it a crucial intermediate in the assembly of larger, biologically active molecules. acs.org

Precursors for Bilirubin (B190676) Oxidation Products (BOXes) and Related Bile Pigment Metabolites

Furanone derivatives serve as critical precursors in the total synthesis of bilirubin oxidation products (BOXes). BOXes are metabolites of bilirubin, a breakdown product of heme, and are implicated in the pathophysiology of conditions such as cerebral vasospasm following a subarachnoid hemorrhage. nih.govbeilstein-journals.org These metabolites, specifically BOX A and BOX B, are pyrrolinone structures that can be chemically synthesized from furanone-based starting materials.

For instance, the total synthesis of (Z)-BOX B has been achieved through a five-step process starting from a furanone derivative, methyl (4-bromo-3-methyl-5-oxofuran-2(5H)-ylidene)ethanoate. This demonstrates a direct synthetic pathway where the furanone ring system is converted into the pyrrolinone core of the target bile pigment metabolite.

| Metabolite | Full Chemical Name | Synthetic Link to Furanones |

|---|---|---|

| BOX A | (Z)-2-(4-methyl-5-oxo-3-vinyl-1,5-dihydro-2H-pyrrol-2-ylidene)acetamide | Synthesized from brominated furanone-ylidene ethanoate precursors, which are converted to the corresponding pyrrolinone core. |

| BOX B | (Z)-2-(4-ethenyl-3-methyl-5-oxo-1,5-dihydro-2H-pyrrol-2-ylidene)ethanamide |

Synthetic Routes to Klaivanolide (Acetylmelodorinol) and Analogues

Klaivanolide, whose structure was revised and confirmed to be identical to acetylmelodorinol, is a natural product with anti-leishmanial properties. arkat-usa.org Its structure is characterized by a central furanone ring, specifically a (Z)-2-acetoxy-3-(5-oxofuran-2(5H)-ylidene)propyl benzoate (B1203000) moiety. arkat-usa.org The total synthesis of this molecule confirms its classification as a butenolide-derived natural product. arkat-usa.org While many Annonaceous acetogenins, a class that includes numerous butenolides, are synthesized using various furanone precursors, a specific synthetic route starting directly from this compound for Klaivanolide is not prominently documented. nih.govbeilstein-journals.org However, the synthesis of its core structure relies on building blocks that ultimately form the key 5-oxofuran-2(5H)-ylidene ring, underscoring the importance of this chemical motif in accessing such natural products. arkat-usa.org

Mechanistic Probes in Chemical Biology and Biological Systems

Beyond their role in synthesis, furanone compounds are powerful tools for probing biological processes. Their ability to interact with and modulate the function of specific biomolecules allows researchers to investigate complex cellular mechanisms without providing clinical or dosage information.

Investigation of Bacterial Quorum Sensing Inhibition Mechanisms

Many furanone-containing compounds have been identified as potent inhibitors of bacterial quorum sensing (QS). QS is a cell-to-cell communication system that bacteria use to coordinate gene expression with population density, regulating processes like virulence factor production and biofilm formation. Furanones are structural analogues of N-acylhomoserine lactones (AHLs), a common class of signaling molecules used by Gram-negative bacteria.

This structural mimicry allows furanones to interfere with QS signaling pathways. Molecular docking and dynamics simulations have shown that furanones can bind to QS receptors, such as LasR and RhlR in Pseudomonas aeruginosa. By occupying the binding site normally reserved for the native AHL signal, these furanone analogues can act as competitive inhibitors, preventing the activation of the receptor and the downstream expression of virulence genes. This inhibitory action helps to elucidate the function of specific QS systems and provides a non-bactericidal strategy for controlling bacterial behavior.

| Furanone Type | Target Bacterium/System | Observed Effect | Proposed Mechanism of Action |

|---|---|---|---|

| Halogenated Furanones | Pseudomonas aeruginosa | Inhibition of virulence factor production and biofilm formation. | Competitive binding to LasR and RhlR receptors, preventing activation by native AHL signals. |

| Synthetic Furanone C-30 | Pseudomonas aeruginosa | Potent inhibition of the QS system. | Binds to the ligand-binding site of LasR, rendering the protein dysfunctional. Also inhibits RhlR independently of LasR. |

| General 2(5H)-Furanones | Chromobacterium violaceum | Inhibition of violacein (B1683560) pigment production (a QS-controlled phenotype). | Interference with AHL-mediated signaling pathways. |

Studies of Molecular Interactions with Biological Targets (excluding clinical data)

The furanone scaffold has been explored as a pharmacophore for interacting with various biological targets beyond QS receptors. Research has demonstrated that furanone derivatives can act as inhibitors for several enzymes, providing valuable insights into enzyme function and active site architecture.

Quorum Sensing Receptors: Molecular docking studies have provided a detailed view of how marine-derived furanones interact with QS receptors. For the LasR receptor, key interactions include the formation of hydrogen bonds with amino acid residues such as Trp60, Tyr64, and Ser129, alongside hydrophobic interactions. These studies help explain the molecular basis for the anti-QS activity of this class of compounds.

Cyclooxygenase (COX) Enzymes: Certain furanone derivatives have been investigated as inhibitors of COX-2, an enzyme involved in inflammation. Quantitative structure-activity relationship (QSAR) analyses suggest that the furanone scaffold possesses the chemical features conducive to COX-2 inhibition.

Pyruvate Dehydrogenase Complex (PDHc): A series of furan-based thiamine (B1217682) analogues were developed as potent and selective inhibitors of the mammalian PDH E1 subunit, a key enzyme in cellular metabolism. These compounds serve as chemical probes to understand the role of PDHc in various cellular states.

These studies, which focus on the molecular-level interactions between furanone compounds and their biological targets, are crucial for fundamental research in enzymology and molecular pharmacology.

Elucidation of Fundamental Biochemical Pathways Influenced by Furanone Structures

The furanone scaffold, a core component of this compound, is prevalent in a variety of natural and synthetic compounds that exhibit significant biological activity. researchgate.net Researchers have utilized these molecules as chemical probes to investigate and understand fundamental biochemical pathways. A primary area of study has been their ability to interfere with microbial communication, a process known as quorum sensing (QS). nih.gov

Beyond microbial pathways, certain furanone derivatives have been investigated for their interactions with cellular processes in eukaryotes. Studies on bis‐2(5H)‐furanone derivatives revealed that they can induce cell cycle arrest at the S-phase in glioma cells. researchgate.net Spectroscopic investigations indicated that these compounds can significantly interact with DNA, suggesting that DNA may be a potential target, thereby providing a tool to study pathways related to cell proliferation and replication. researchgate.net Furthermore, the 3(2H)-furanone structure has been identified as a pro-oxidant capable of generating superoxide (B77818) radicals, which allows for the study of oxidative stress pathways and their physiological consequences. mdpi.com

The diverse biological activities of furanone derivatives, summarized in the table below, make them valuable molecular tools for dissecting complex biological systems.

Table 1: Influence of Furanone Analogues on Biochemical Pathways

| Furanone Analogue Type | Biochemical Pathway/Target | Biological Effect/Application |

|---|---|---|

| Halogenated Furanones (D. pulchra) | Quorum Sensing (AHL & AI-2 systems) | Inhibition of biofilm formation; Anti-infective research. nih.gov |

| Bis-2(5H)-furanones | DNA Interaction / Cell Cycle Regulation | Induction of S-phase cell cycle arrest; Anticancer mechanism studies. researchgate.net |

| 2(5H)-furanone Sulfones | Biofilm Formation Pathways | Repression of biofilm formation in Gram-positive bacteria. mdpi.com |

Potential Contributions to Materials Science and Functional Materials Chemistry

The reactive nature and rigid structure of the furanone ring, as seen in this compound, position it and its analogues as versatile building blocks in materials science. These bio-based platform chemicals, often derived from the dehydration of sugars, offer a sustainable alternative to petroleum-based feedstocks for the creation of advanced functional materials. frontiersin.orgresearchgate.net Their utility spans from the synthesis of novel polymers to the development of materials with specific optoelectronic and responsive properties.

Furan (B31954) and furanone derivatives are increasingly recognized as important monomers for creating a new generation of polymers, often with properties comparable or superior to their fossil-fuel-derived counterparts. researchgate.net The furan ring's presence in a monomer can be leveraged in various polymerization techniques. researchgate.net

Furanone derivatives serve as interesting monomers for radical polymerization, although they often exhibit difficulty in homo-polymerization and are more efficiently used in copolymerization with electron-rich monomers. frontiersin.org A significant area of development is in the synthesis of polyesters and polyamides through step-growth polymerization. researchgate.netresearchgate.net For instance, 2,5-furandicarboxylic acid (FDCA), a key furan derivative, is widely investigated as a renewable substitute for terephthalic acid in the production of polymers like polyethylene (B3416737) furanoate (PEF), a bio-based alternative to PET. researchgate.netresearchgate.net

More advanced polymerization methods have also been successfully applied to furan-based monomers. Acyclic diene metathesis (ADMET) polymerization of novel α,ω-diene monomers derived from furan has yielded fully biobased polymers with high molecular weights, high thermal stability, and photoactive properties. nih.gov Additionally, furan-derived monomers have been used in Frontal Ring-Opening Metathesis Polymerization (FROMP), an energy-efficient method to produce high-performance thermoplastic materials. d-nb.infonih.gov This technique utilizes the ring strain of monomers created from the cycloaddition of furan compounds to produce polymers with a wide range of tunable thermomechanical properties. d-nb.infonih.gov

Table 2: Polymerization of Furan-Based Monomers

| Furan/Furanone Monomer Type | Polymerization Method | Resulting Polymer Class | Key Features |

|---|---|---|---|

| Alkyloxyfuranones | Radical Polymerization | Copolymers | Used with electron-rich co-monomers. frontiersin.org |

| 2,5-Furandicarboxylic Acid (FDCA) | Step-Growth Polymerization | Polyesters (e.g., PEF) | Bio-based alternative to PET. researchgate.netresearchgate.net |

| Furan-based α,ω-dienes | Acyclic Diene Metathesis (ADMET) | Functional Thermoplastics | High thermal stability, photoactive. nih.gov |

The chemical structure of the furan ring, characterized by its aromaticity and electron-rich nature, provides a foundation for creating materials with unique optoelectronic properties. When incorporated into a conjugated polymer backbone, the furan moiety can effectively participate in the delocalization of π-electrons, which is fundamental to the electronic and optical properties of organic semiconducting materials. rsc.org

The chemical basis for these applications lies in the ability to tune the material's electronic bandgap. By adjusting the length of oligofuran building blocks or by creating co-polymers with other aromatic units like thiophene (B33073) or phenylene, scientists can precisely control the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). rsc.orgrsc.org This tuning capability allows for the design of materials that absorb and emit light at specific wavelengths, from the visible to the near-infrared regions. rsc.org

This principle has been applied to develop furan-based materials for organic lasing applications. For example, a single crystal of 2,5-bis(5-[1,1′-biphenyl]-4-ylthiophen-2-yl)furan, a furan-substituted co-oligomer, exhibits a high photoluminescence quantum yield and ambipolar charge transport capabilities, making it suitable for laser development. rsc.org The planar structure and potential for strong intermolecular π-π stacking (H-aggregation) in such systems are key chemical features that facilitate efficient charge transport and light emission. rsc.org Furthermore, furan-based conjugated polymers have been shown to act as photosensitizers, capable of generating singlet oxygen upon light excitation, a property that is being explored for biomedical applications. rsc.org The inherent photoactivity of polymers derived from furan-based monomers also points to their potential use in photo-responsive materials and UV-curable coatings. researchgate.netnih.gov

Table 3: Furan-Based Materials in Optoelectronic and Responsive Architectures

| Material Class | Key Chemical Feature | Optoelectronic/Responsive Property | Potential Application |

|---|---|---|---|

| Furan-based Conjugated Polymers | Tunable π-conjugated system | Tunable bandgaps (Vis-NIR); Photosensitization. rsc.org | Organic electronics, Biomedical devices. rsc.org |

| Furan-substituted Co-oligomers | H-aggregation, rigid structure | High photoluminescence quantum yield; Ambipolar charge mobility. rsc.org | Organic lasers. rsc.org |

Computational Chemistry and Theoretical Investigations of Ethyl 2 5 Oxofuran 2 5h Ylidene Acetate

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), would be instrumental in elucidating the electronic structure and bonding characteristics of Ethyl 2-(5-oxofuran-2(5H)-ylidene)acetate. Methods such as B3LYP or B3PW91 with a suitable basis set like 6-311++G(d,p) are commonly used for accurate predictions of molecular properties. nih.gov

These calculations would provide insights into:

Molecular Orbital (MO) Analysis: The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in understanding the molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity. A smaller gap suggests higher reactivity.

Electron Density Distribution: Analysis of the electron density would reveal the charge distribution across the molecule, identifying electrophilic and nucleophilic sites. This is often visualized using Molecular Electrostatic Potential (MEP) maps.

Natural Bond Orbital (NBO) Analysis: NBO analysis would provide a detailed picture of the bonding within the molecule, including hybridization of atomic orbitals, and the nature and strength of intramolecular interactions, such as hyperconjugation.

Table 1: Illustrative Data from a Hypothetical DFT Calculation on this compound

| Parameter | Hypothetical Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -1.2 eV | Represents the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 5.3 eV | Suggests the molecule's kinetic stability and chemical hardness. |

Conformational Landscape Analysis and Preferred Geometries

The flexibility of the ethyl acetate (B1210297) side chain necessitates a thorough conformational analysis to identify the most stable geometries of this compound. This would typically involve:

Potential Energy Surface (PES) Scan: A systematic scan of the potential energy surface by rotating key dihedral angles (e.g., around the C-C and C-O single bonds of the ethyl acetate group) would be performed. This helps in identifying all possible conformers.

Geometry Optimization: Each identified conformer would then be fully optimized to find its minimum energy structure. The relative energies of these optimized geometries would determine their population distribution at a given temperature according to the Boltzmann distribution.

Frequency Calculations: Vibrational frequency calculations would be performed on each optimized conformer to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies).

Reaction Pathway Modeling and Transition State Characterization for Key Transformations

Computational modeling can be a powerful tool to study the mechanisms of chemical reactions involving this compound. This would involve:

Identifying Key Reactions: Potential reactions could include hydrolysis, Michael additions to the exocyclic double bond, or Diels-Alder reactions where the furanone ring acts as a dienophile.

Locating Transition States (TS): For a given reaction, the geometry of the transition state connecting reactants and products would be located using specialized algorithms.

Calculating Activation Energies: The energy difference between the transition state and the reactants gives the activation energy, which is a critical parameter for determining the reaction rate.

Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations would be performed to confirm that the identified transition state correctly connects the desired reactants and products on the reaction pathway.

Prediction and Interpretation of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

Computational methods are routinely used to predict and help interpret various spectroscopic data.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. These theoretical values, when compared with experimental data, can aid in the structural elucidation of the molecule and its conformers.

IR Spectroscopy: The vibrational frequencies and intensities calculated from the optimized geometry can be used to generate a theoretical IR spectrum. This spectrum can be compared with experimental data to identify characteristic vibrational modes associated with specific functional groups, such as the C=O stretches of the lactone and the ester, and the C=C stretches. nih.gov

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting the electronic absorption spectra (UV-Vis). researchgate.net These calculations provide information about the energies of electronic transitions and their corresponding oscillator strengths, which can be correlated with the absorption bands observed experimentally. researchgate.net

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Feature | Assignment |

|---|---|---|

| ¹³C NMR | ~165 ppm, ~170 ppm | Carbonyl carbons (ester and lactone) |

| IR | ~1750 cm⁻¹, ~1720 cm⁻¹ | C=O stretching vibrations |

Theoretical Insights into Structure-Reactivity and Structure-Property Relationships

By systematically modifying the structure of this compound in silico (e.g., by adding substituents to the furanone ring) and calculating the properties for each analogue, it is possible to establish Quantitative Structure-Activity Relationships (QSAR) or Quantitative Structure-Property Relationships (QSPR).

Reactivity Descriptors: DFT provides a range of "conceptual DFT" descriptors, such as chemical potential, hardness, softness, and electrophilicity index, which can be used to quantify and compare the reactivity of a series of related compounds.

Frontier Molecular Orbital (FMO) Theory: The energies and shapes of the HOMO and LUMO can be used to predict the regioselectivity and stereoselectivity of pericyclic reactions and other transformations. For instance, the analysis of the FMOs of this compound and a potential reactant can help in understanding their interaction and the preferred reaction pathway.

Future Research Trajectories and Unexplored Scientific Avenues

Development of Innovative Asymmetric Synthetic Methodologies for Enantiomerically Pure Products

The synthesis of enantiomerically pure furanone derivatives is a critical area of ongoing research, as the biological activity of these compounds is often dependent on their stereochemistry. Future efforts will likely focus on the development of novel asymmetric catalytic systems. This includes the design of new chiral ligands for metal-catalyzed reactions and the exploration of organocatalysis to achieve high enantioselectivity. The development of stereodivergent strategies that allow for the selective synthesis of any desired stereoisomer from a common precursor represents a significant challenge and a major goal in this field.

Exploration of Undiscovered Reactivity Patterns and Chemoselective Transformations

While the fundamental reactivity of the butenolide core is relatively well-understood, there remain numerous opportunities to discover novel transformations. Future investigations will likely delve into uncovering new reactivity patterns of the exocyclic double bond and the ester functionality. This could involve exploring unprecedented cycloaddition reactions, C-H functionalization of the furanone ring, and developing highly chemoselective transformations that allow for the modification of one functional group in the presence of others. Such discoveries would significantly expand the synthetic utility of ethyl 2-(5-oxofuran-2(5H)-ylidene)acetate as a building block.

Integration with Flow Chemistry, Microfluidics, and Automated Synthesis Platforms

The translation of synthetic methodologies from batch to continuous flow processes offers numerous advantages, including improved reaction control, enhanced safety, and scalability. Future research will focus on adapting and optimizing the synthesis of this compound and its derivatives for flow chemistry platforms. The integration of microfluidics can enable high-throughput screening of reaction conditions and catalysts. Furthermore, the development of automated synthesis platforms, combining flow chemistry with real-time reaction monitoring and machine learning algorithms, could accelerate the discovery and optimization of new furanone-based compounds.

Rational Design of Next-Generation Furanone-Based Functional Molecules

The inherent reactivity and structural features of the furanone core make it an attractive scaffold for the design of new functional molecules. Future research will increasingly utilize computational modeling and rational design principles to create novel derivatives of this compound with tailored properties. This includes the design of new inhibitors for biological targets, the development of novel photoluminescent materials, and the creation of responsive polymers. A deeper understanding of structure-activity relationships will be crucial for the successful design of these next-generation materials.

Application of Emerging Spectroscopic and Analytical Techniques for Deeper Characterization

A comprehensive understanding of the structure, dynamics, and reactivity of this compound requires the application of advanced analytical techniques. Future studies will likely employ a range of sophisticated spectroscopic methods, such as two-dimensional NMR and ultrafast spectroscopy, to probe the intricate details of its electronic structure and reaction mechanisms. The use of in-situ monitoring techniques, such as ReactIR and Raman spectroscopy, will provide real-time insights into reaction kinetics and intermediates, facilitating the optimization of synthetic processes.

Conclusion

Synthesis of Academic Knowledge and Significant Discoveries Related to Ethyl 2-(5-oxofuran-2(5H)-ylidene)acetate

This compound belongs to the broader γ-butenolide class of compounds, a core structure found in numerous natural products that exhibit a wide array of biological activities. nih.gov The academic knowledge surrounding this specific molecule is intrinsically linked to the synthesis, reactivity, and utility of the furanone ring system to which its ethyl acetate (B1210297) side chain is attached. The furanone structure, particularly the α,β-unsaturated lactone, is a highly versatile functional group, making these compounds prominent chiral building blocks for creating more complex molecules. nih.govacs.org

A significant discovery in the synthesis of the parent structure, 5-oxo-2,5-dihydrofuran-2-ylideneacetic acids, involves the use of the Wittig reaction. researchgate.net This method provides a reliable pathway to the ylideneacetate functionality by reacting cyclic anhydrides with stabilized phosphoranes like t-butoxycarbonylmethylenetriphenylphosphorane. researchgate.net This approach allows for the unambiguous assignment and control of stereochemistry around the exocyclic double bond, a critical aspect for both synthetic applications and biological function. researchgate.net

The reactivity of the butenolide core is a central theme in its academic exploration. The conjugated system offers multiple reactive sites, enabling transformations such as:

Vinylogous Aldol (B89426) Reactions: The furanone ring can act as an extended dienolate precursor, allowing for highly stereoselective additions to aldehydes to construct vicinal diol functionalities. nih.govacs.org

Vinylogous Mannich Reactions: This reaction provides access to enantiomerically enriched butenolides containing an amine group, which are precursors for alkaloids and other nitrogen-containing compounds. nih.govacs.org

Conjugate Additions: The electrophilic nature of the double bond within the ring facilitates Michael additions, a common strategy for introducing substituents. acs.org

While this compound itself is not a widely cited standalone agent in major therapeutic discoveries, its structural motif is a key component of the broader class of butenolides and γ-butyrolactones, which are studied for their potential as physiological and therapeutic agents. nih.gov Its significance lies in its role as a representative and versatile synthetic intermediate, embodying the chemical potential of the furanone scaffold.

Prognosis for the Enduring Academic and Research Significance of this Chemical Class

The chemical class of butenolides, including compounds like this compound, is poised to retain significant academic and research importance for the foreseeable future. This prognosis is based on several key factors that continue to drive innovation in organic synthesis, medicinal chemistry, and materials science.

Firstly, the butenolide and butyrolactone scaffolds are considered "privileged structures" in drug discovery. nih.gov Their prevalence in natural products with impressive biological activities ensures continued interest. nih.govresearchgate.net Researchers will continue to explore this structural motif to develop new therapeutic agents with potential applications ranging from anticancer and anti-inflammatory to antimicrobial and antiviral. researchgate.netmdpi.com

Secondly, the field of asymmetric catalysis continues to evolve, and butenolides are central to this research. The development of novel catalytic methods to prepare structurally diverse and optically active butenolides with high efficiency and stereoselectivity remains a major goal. nih.govacs.org These chiral building blocks are indispensable for the total synthesis of complex natural products and other biologically active molecules. acs.org

Finally, emerging trends in sustainable chemistry are opening new avenues for butenolide research. A notable example is the synthesis of butenolide derivatives from bio-based furans, such as those derived from 5-(hydroxymethyl)furfural (HMF), to create sustainable synthetic dyes. nih.gov This positions the butenolide class at the intersection of green chemistry and materials science, expanding its relevance beyond traditional pharmaceutical applications. The versatility of the furan (B31954) ring as a starting material for butenolide synthesis further underscores the long-term potential for innovation in this area. chemrxiv.orgresearchgate.net

Q & A

Q. What are the established synthetic routes for Ethyl 2-(5-oxofuran-2(5H)-ylidene)acetate, and what key reaction conditions are required?

The compound is synthesized via bromodecarboxylation of (E)-2-(5-oxofuran-2(5H)-ylidene)acetic acid using bromine in acetic acid under reflux. This method yields moderate to high purity product, with yields influenced by reaction time and temperature optimization .

| Reaction Step | Conditions | Key Observations |

|---|---|---|

| Bromodecarboxylation | Br₂, glacial acetic acid, 80°C | Formation of brominated furanone |

| Purification | Column chromatography (silica) | Purity >95% confirmed by HPLC |

Q. Which spectroscopic techniques are commonly employed to characterize this compound?

Key techniques include:

- 1H/13C NMR : Assigns proton and carbon environments (e.g., δ 86.0 ppm for C-6 in 13C NMR) .

- IR Spectroscopy : Identifies carbonyl (C=O) stretches at ~1712 cm⁻¹ and furan ring vibrations .

- HRMS : Confirms molecular ion peaks (e.g., m/z 112.0762 [M+H]+) .

Q. How does the structural isomerism of this compound influence its reactivity?

The (E)- and (Z)-isomerism of the exocyclic double bond affects electrophilicity. For example, the (E)-isomer exhibits higher reactivity in nucleophilic additions due to steric and electronic effects, validated by X-ray crystallography .

Advanced Research Questions

Q. What computational methods predict the reactivity of this compound in cycloaddition reactions?

Q. How can contradictions in reported biological activities of derivatives be resolved?

Discrepancies in antimicrobial activity (e.g., MIC values) arise from variations in assay conditions (pH, bacterial strains). Standardized protocols and Structure-Activity Relationship (SAR) studies using halogen-substituted analogs (e.g., 4-fluoro vs. 4-chloro derivatives) clarify bioactivity trends .

Q. What mechanistic insights explain the compound’s participation in photochemical reactions?

UV-Vis spectroscopy (λmax 320 nm) reveals a π→π* transition in the furanone moiety. Irradiation at 365 nm induces [2+2] cycloaddition, forming dimeric products confirmed by LC-MS and NMR .

Q. How do solvent effects influence the tautomeric equilibrium of this compound?

Polar solvents (e.g., DMSO) stabilize the keto-enol tautomer, observed via <sup>1</sup>H NMR (δ 12.1 ppm for enolic OH). Nonpolar solvents favor the closed lactone form, critical for designing solvent-dependent reaction pathways .

Data Contradiction Analysis

Q. Why do computational and experimental bond lengths differ for the exocyclic double bond?

DFT calculations may underestimate conjugation effects between the furan ring and ester group. Single-crystal X-ray data show a bond length of 1.34 Å (C=C), while DFT predicts 1.38 Å, highlighting the need for hybrid functional corrections .

Methodological Recommendations

- Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction time and improve yields .

- Analytical Cross-Validation : Combine NMR with Raman spectroscopy to resolve tautomeric ambiguities .

- Biological Assays : Employ standardized CLSI guidelines for MIC testing to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.